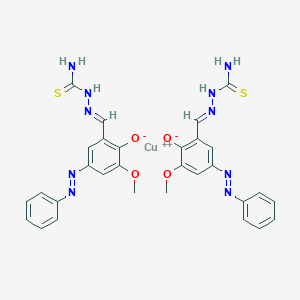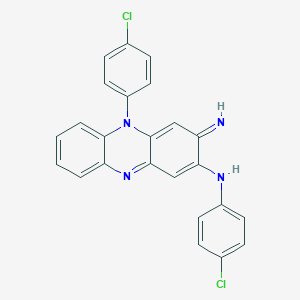
Bis(3-azidophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-azidophenyl)methanone, also known as BAM, is a compound that has been widely studied for its potential applications in various fields of science. It is a versatile compound that can be synthesized using different methods and has been found to have unique properties that make it useful in scientific research.
Scientific Research Applications
Bis(3-azidophenyl)methanone has a wide range of scientific research applications. It has been used as a photoinitiator in the synthesis of polymers, as a crosslinking agent in the preparation of polymer networks, and as a precursor for the synthesis of other compounds. Bis(3-azidophenyl)methanone has also been used in the development of materials for optoelectronic devices, such as photovoltaic cells and light-emitting diodes. Additionally, Bis(3-azidophenyl)methanone has been studied for its potential use in the treatment of cancer, as it has been found to have cytotoxic effects on cancer cells.
Mechanism of Action
The mechanism of action of Bis(3-azidophenyl)methanone is not fully understood. However, it is believed that Bis(3-azidophenyl)methanone works by generating reactive oxygen species (ROS) upon exposure to light. These ROS can then react with cellular components, leading to cell death. Bis(3-azidophenyl)methanone has been found to be particularly effective against cancer cells, as cancer cells are more susceptible to ROS-induced damage than normal cells.
Biochemical and Physiological Effects
Bis(3-azidophenyl)methanone has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Bis(3-azidophenyl)methanone has also been found to inhibit the growth of cancer cells and to induce cell cycle arrest. Additionally, Bis(3-azidophenyl)methanone has been found to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Bis(3-azidophenyl)methanone in lab experiments is its versatility. Bis(3-azidophenyl)methanone can be synthesized using different methods and can be used in a variety of applications. Additionally, Bis(3-azidophenyl)methanone has been found to have unique properties that make it useful in scientific research. However, there are also limitations to using Bis(3-azidophenyl)methanone in lab experiments. For example, Bis(3-azidophenyl)methanone is sensitive to light and can decompose upon exposure to light. This can make it difficult to handle and use in certain experiments.
Future Directions
There are a number of future directions for research on Bis(3-azidophenyl)methanone. One area of research is the development of new methods for synthesizing Bis(3-azidophenyl)methanone. Researchers are also exploring the use of Bis(3-azidophenyl)methanone in the development of new materials for optoelectronic devices. Additionally, researchers are studying the use of Bis(3-azidophenyl)methanone in the treatment of cancer, with the goal of developing new cancer therapies. Finally, researchers are exploring the use of Bis(3-azidophenyl)methanone in other areas of scientific research, such as materials science and nanotechnology.
Synthesis Methods
Bis(3-azidophenyl)methanone can be synthesized using different methods, including the reaction of 3-bromobenzoyl chloride with sodium azide, the reaction of 3-azidobenzoyl chloride with benzyl chloride, and the reaction of 3-azidobenzoic acid with benzoyl chloride. The most common method used to synthesize Bis(3-azidophenyl)methanone is the reaction of 3-bromobenzoyl chloride with sodium azide. This method involves the addition of sodium azide to a solution of 3-bromobenzoyl chloride in anhydrous ether. The resulting product is then purified using column chromatography.
properties
CAS RN |
112028-53-2 |
|---|---|
Product Name |
Bis(3-azidophenyl)methanone |
Molecular Formula |
C13H8N6O |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
bis(3-azidophenyl)methanone |
InChI |
InChI=1S/C13H8N6O/c14-18-16-11-5-1-3-9(7-11)13(20)10-4-2-6-12(8-10)17-19-15/h1-8H |
InChI Key |
FWLDOWCNCDNUAE-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)C2=CC(=CC=C2)N=[N+]=[N-] |
Canonical SMILES |
C1=CC(=CC(=C1)N=[N+]=[N-])C(=O)C2=CC(=CC=C2)N=[N+]=[N-] |
synonyms |
3,3''-DIAZIDOBENZOPHENONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



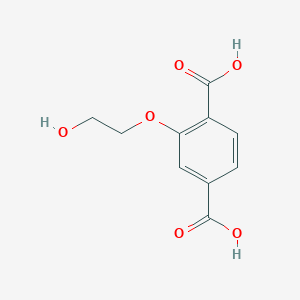
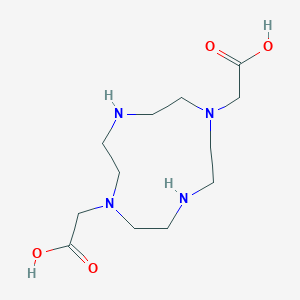
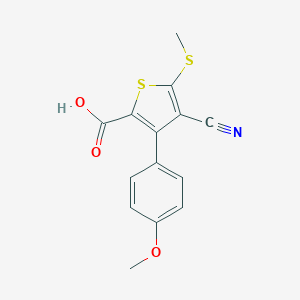
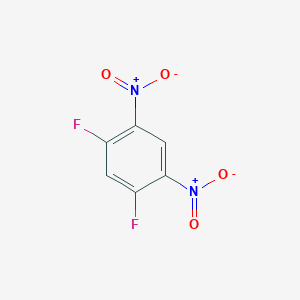

![Ethyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B51815.png)

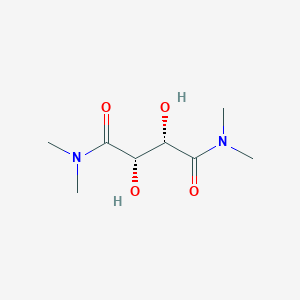
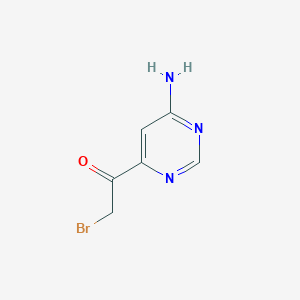
![Propan-2-yl 4-[(1-{2-chloro-5-[(dodecane-1-sulfonyl)amino]anilino}-4,4-dimethyl-1,3-dioxopentan-2-yl)oxy]benzoate](/img/structure/B51824.png)

